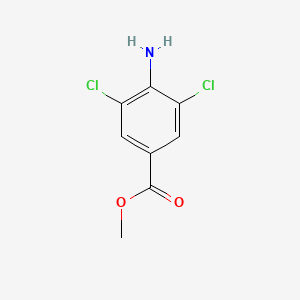

Methyl 4-amino-3,5-dichlorobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-3,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEKFAUAYVGHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345487 | |

| Record name | Methyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41727-48-4 | |

| Record name | Methyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-amino-3,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The document details a robust and reliable multi-step synthesis starting from 4-aminobenzoic acid, including the strategic use of a protecting group to ensure high regioselectivity and yield. An alternative synthetic route is also discussed and comparatively evaluated. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to support the practical application of these synthetic methods.

Introduction

Methyl 4-amino-3,5-dichlorobenzoate (CAS 41727-48-4) is a halogenated aromatic compound with a molecular formula of C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] Its structure, featuring an aniline core with two chlorine substituents ortho to the amino group and a methyl ester para to the amino group, makes it a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, rendering it a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[2]

The strategic placement of the chlorine atoms and the amino and ester functionalities is critical for its utility. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic profile that influences its reactivity in subsequent reactions. This guide will provide a detailed exploration of the most effective methods for the synthesis of this important compound.

Primary Synthesis Pathway: A Four-Step Approach from 4-Aminobenzoic Acid

The most reliable and widely employed method for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate begins with the readily available starting material, 4-aminobenzoic acid. This pathway involves four key steps: protection of the amino group, regioselective chlorination, deprotection, and finally, esterification. This strategic sequence is crucial for achieving a high yield and purity of the final product.

Diagram of the Primary Synthesis Pathway

Caption: Workflow of the primary synthesis pathway.

Step 1: Acetylation of 4-Aminobenzoic Acid

Causality: The amino group of 4-aminobenzoic acid is a strong activating group, which can lead to over-chlorination and the formation of undesired side products during electrophilic aromatic substitution. To prevent this, the amino group is temporarily protected by acetylation, which moderates its activating effect and ensures that chlorination occurs at the desired positions.

Experimental Protocol:

-

In a 500 mL round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in water (100 mL).

-

While stirring, add a solution of sodium bicarbonate (0.15 mol) in water (50 mL) portion-wise.

-

To the resulting solution, add acetic anhydride (0.12 mol) dropwise at room temperature.

-

Stir the mixture vigorously for 30-60 minutes.

-

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The white precipitate of 4-acetylaminobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Chlorination of 4-Acetylaminobenzoic Acid

Causality: With the amino group protected, the acetylamino group directs the electrophilic chlorination to the ortho positions. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-acetylaminobenzoic acid (0.05 mol) in a suitable solvent such as glacial acetic acid (100 mL).

-

Slowly add sulfuryl chloride (0.11 mol) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water (300 mL).

-

The resulting precipitate of 4-acetylamino-3,5-dichlorobenzoic acid is collected by filtration, washed thoroughly with water, and dried.

Step 3: Saponification (Deprotection) of 4-Acetylamino-3,5-dichlorobenzoic Acid

Causality: The acetyl protecting group is removed by hydrolysis under basic conditions to regenerate the free amino group, yielding 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol:

-

Suspend 4-acetylamino-3,5-dichlorobenzoic acid (0.04 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 1-2 hours, until the solid has completely dissolved.

-

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The precipitated 4-amino-3,5-dichlorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 4: Fischer-Speier Esterification of 4-Amino-3,5-dichlorobenzoic Acid

Causality: The final step involves the acid-catalyzed esterification of the carboxylic acid group with methanol to form the desired methyl ester.[3] Using an excess of methanol helps to drive the equilibrium towards the product.

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve 4-amino-3,5-dichlorobenzoic acid (0.03 mol) in methanol (150 mL).

-

Carefully add concentrated sulfuric acid (2-3 mL) as a catalyst.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-amino-3,5-dichlorobenzoate. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Synthesis Pathway

An alternative route to Methyl 4-amino-3,5-dichlorobenzoate involves the direct chlorination of methyl 4-aminobenzoate. However, this method can be less selective and lead to a mixture of chlorinated products.[4] A subsequent reduction step is often necessary to obtain the desired product.

Diagram of the Alternative Synthesis Pathway

Caption: Workflow of the alternative synthesis pathway.

Experimental Protocol Outline:

-

Direct Chlorination: Methyl 4-aminobenzoate is treated with a chlorinating agent, such as chlorine gas, in a suitable solvent. This reaction can produce a complex mixture of mono-, di-, and polychlorinated products.[4]

-

Reduction: The mixture of chlorinated products is then treated with a reducing agent, such as stannous chloride, which can selectively reduce over-chlorinated species to yield Methyl 4-amino-3,5-dichlorobenzoate.[4]

Comparative Analysis of Synthesis Pathways

| Parameter | Primary Pathway (with Protection) | Alternative Pathway (Direct Chlorination) |

| Starting Material | 4-Aminobenzoic Acid | Methyl 4-aminobenzoate |

| Number of Steps | 4 | 2 |

| Selectivity | High | Low to moderate |

| Yield | Generally higher and more reproducible | Often lower due to side products |

| Purification | More straightforward | Can be challenging due to product mixture |

| Scalability | Well-suited for scale-up | Can be problematic due to selectivity issues |

Mechanistic Considerations

The key step in the primary synthesis pathway is the electrophilic aromatic chlorination. The acetylamino group is an ortho-, para-director. Since the para position is already occupied by the carboxylic acid group, chlorination is directed to the two ortho positions. The mechanism proceeds via the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity. The use of a protecting group is essential as the free amino group is highly activating and can lead to oxidation or the formation of multiple chlorinated products.

Characterization of Methyl 4-amino-3,5-dichlorobenzoate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | 79-81 °C[5] |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (220.05 g/mol ), and a characteristic isotopic pattern for two chlorine atoms.[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-Cl stretching. |

Conclusion

The synthesis of Methyl 4-amino-3,5-dichlorobenzoate is most effectively and reliably achieved through a four-step pathway starting from 4-aminobenzoic acid, which involves protection of the amino group, regioselective chlorination, deprotection, and esterification. This method provides good yields and high purity, making it suitable for laboratory and industrial-scale production. While a more direct, two-step alternative exists, it often suffers from poor selectivity and purification challenges. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for chemists working on the synthesis of this and related compounds.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and drug development. Its rigid, substituted benzene ring structure provides a scaffold for the synthesis of a variety of pharmacologically active molecules. The presence of amino and chloro substituents on the aromatic ring, along with the methyl ester group, imparts a unique combination of physicochemical properties that are critical to its reactivity, bioavailability, and metabolic stability. This guide provides a comprehensive overview of the key physicochemical properties of Methyl 4-amino-3,5-dichlorobenzoate, along with detailed experimental protocols for their determination. Understanding these properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for the development of robust analytical methods for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-amino-3,5-dichlorobenzoate is presented in the table below. These properties are fundamental to understanding the behavior of the compound in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Name | Methyl 4-amino-3,5-dichlorobenzoate | [1][2] |

| CAS Number | 41727-48-4 | [3][4] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][5] |

| Molecular Weight | 220.05 g/mol | [1][3][4] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | Not available | |

| Appearance | Solid | [2] |

| Solubility | Poorly soluble in water; miscible with organic solvents. | [6] |

| pKa (predicted) | Amino group: ~3-4; Carboxylic acid of parent: ~2.6 | |

| LogP (predicted) | 2.9 | [1] |

Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

The most common and straightforward method for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate is the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Fischer Esterification

Materials:

-

4-amino-3,5-dichlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-amino-3,5-dichlorobenzoic acid (1 equivalent).

-

Add an excess of anhydrous methanol to the flask.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 4-amino-3,5-dichlorobenzoate can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of Methyl 4-amino-3,5-dichlorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The aromatic protons are expected to appear in the downfield region (δ 7.5-8.0 ppm), the methyl protons around δ 3.8-4.0 ppm, and the amino protons around δ 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (δ 165-170 ppm), the aromatic carbons attached to the chlorine atoms, the aromatic carbon attached to the amino group, the aromatic carbon attached to the ester group, and the methyl carbon of the ester (δ 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The vapor phase IR spectrum of Methyl 4-amino-3,5-dichlorobenzoate is available in the PubChem database.[1] Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: A band in the region of 1200-1300 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Analytical Methodologies

The purity and identity of Methyl 4-amino-3,5-dichlorobenzoate can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The mass spectrum of Methyl 4-amino-3,5-dichlorobenzoate is available in the PubChem database, showing a top peak at m/z 188.[1]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and purity of Methyl 4-amino-3,5-dichlorobenzoate. A typical DSC thermogram for a pure crystalline solid will show a sharp endothermic peak at its melting point. The presence of impurities will typically result in a broader melting peak at a lower temperature.

Safety and Handling

Methyl 4-amino-3,5-dichlorobenzoate is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

Sources

- 1. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate - Synblock [synblock.com]

- 5. PubChemLite - Methyl 4-amino-3,5-dichlorobenzoate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Proposal of preparation and characterization of esters: an undergraduate experiment of organic analysis [scielo.org.mx]

The Strategic Intermediate: A Technical Guide to Methyl 4-amino-3,5-dichlorobenzoate

An In-depth Exploration of CAS Number 41727-48-4 for Researchers and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel chemical entities. Methyl 4-amino-3,5-dichlorobenzoate, bearing the CAS number 41727-48-4, represents one such pivotal intermediate. Its unique substitution pattern—a methyl ester, a nucleophilic amino group, and two deactivating chlorine atoms on an aromatic ring—offers a versatile platform for complex molecular construction. This guide provides a comprehensive technical overview of its synthesis, characterization, and critical applications, with a focus on the underlying chemical principles and practical methodologies relevant to scientists in the field.

Compound Profile and Physicochemical Properties

Methyl 4-amino-3,5-dichlorobenzoate is a crystalline solid at room temperature.[1] The presence of the amino group provides basic properties, while the dichloro substituents and the methyl ester group confer specific reactivity and physical characteristics.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-amino-3,5-dichlorobenzoate

| Property | Value | Source(s) |

| CAS Number | 41727-48-4 | [3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [3] |

| Molecular Weight | 220.05 g/mol | [3] |

| Appearance | Solid, crystalline substance | [2][4] |

| Melting Point | 79-81 °C | [4] |

| Boiling Point | 342 °C at 760 mmHg | |

| Purity | Typically ≥97% | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C. | [5] |

| InChI Key | LBEKFAUAYVGHFP-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)c1cc(c(c(c1)Cl)N)Cl | [2] |

Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

The primary and most direct route to Methyl 4-amino-3,5-dichlorobenzoate is through the esterification of its corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid. The Fischer-Speier esterification is a well-established and efficient method for this transformation.[6]

Synthetic Pathway: Fischer-Speier Esterification

The reaction involves treating 4-amino-3,5-dichlorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the methyl ester.

Sources

- 1. Separation of 4-Amino-3,5-dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to Methyl 4-amino-3,5-dichlorobenzoate: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-amino-3,5-dichlorobenzoate (CAS: 41727-48-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in research and drug development, accurate structural confirmation and purity assessment are paramount. This document offers a detailed examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures, blending foundational principles with practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Understanding the molecule's architecture is the first step in interpreting its spectral output. Methyl 4-amino-3,5-dichlorobenzoate is a substituted aromatic ester. The electron-donating amino group and the electron-withdrawing chloro and methoxycarbonyl groups create a unique electronic environment that is reflected in its spectral characteristics.

Caption: Chemical structure of Methyl 4-amino-3,5-dichlorobenzoate.

Table 1: Physicochemical Properties of Methyl 4-amino-3,5-dichlorobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 41727-48-4 | |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| IUPAC Name | methyl 4-amino-3,5-dichlorobenzoate | PubChem |

| Physical Form | Solid | |

| Melting Point | 79-81 °C | [2] |

| InChI Key | LBEKFAUAYVGHFP-UHFFFAOYSA-N | |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, offering direct evidence of its elemental composition and substructures.

Data Presentation: Electron Ionization (EI-MS)

The following data is derived from the NIST Mass Spectrometry Data Center.[3]

Table 2: Key Mass Spectral Data for Methyl 4-amino-3,5-dichlorobenzoate

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 221 / 219 | [M]⁺• | [C₈H₇Cl₂NO₂]⁺• | Molecular Ion. The presence of two chlorine atoms results in a characteristic M, M+2, M+4 isotopic pattern. The most abundant of these are M and M+2. |

| 190 / 188 | [M - OCH₃]⁺ | [C₇H₄Cl₂NO]⁺ | Loss of the methoxy radical from the ester. This is a common fragmentation pathway for methyl esters. |

| 162 / 160 | [M - COOCH₃]⁺ | [C₆H₄Cl₂N]⁺ | Loss of the entire methoxycarbonyl radical. |

| 124 | [C₅H₂ClN]⁺ | [C₆H₄Cl₂N - Cl]⁺ | Loss of a chlorine atom from the m/z 160/162 fragment. |

Interpretation of the Mass Spectrum

The mass spectrum is a powerful tool for structural confirmation. The molecular ion peak at m/z 219/221 directly corresponds to the molecular weight of the compound. The characteristic ~3:1 intensity ratio of the M to M+2 peaks is definitive evidence for the presence of two chlorine atoms.[3]

The fragmentation pattern provides a molecular fingerprint. The primary fragmentation involves the ester functional group, which is a common and predictable cleavage site. The loss of the methoxy radical (•OCH₃, 31 Da) to yield the fragment at m/z 188/190 is a logical first step. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could also occur.

Caption: Proposed MS fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of Methyl 4-amino-3,5-dichlorobenzoate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection is often preferred for analytical standards to maximize sensitivity.

-

Gas Chromatography:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment peaks. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the functional groups present.

Data Presentation: Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3450 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2960 - 2850 | Methyl C-H | Stretch | Medium to Weak |

| 1730 - 1715 | Ester (C=O) | Stretch | Strong |

| 1620 - 1580 | Aromatic C=C | Stretch | Medium |

| 1620 - 1550 | Primary Amine (N-H) | Scissoring (Bend) | Medium |

| 1310 - 1250 | Aromatic Ester (C-O) | Stretch | Strong |

| 850 - 750 | C-Cl | Stretch | Strong |

Interpretation of the IR Spectrum

The IR spectrum provides a clear signature of the molecule's key functional groups. The two distinct bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of the primary amino group. The absence of a broad O-H stretch rules out the presence of the corresponding carboxylic acid. A very strong, sharp absorption around 1720 cm⁻¹ is the most prominent feature and is unequivocally assigned to the C=O stretch of the ester. The strong band around 1280 cm⁻¹ is due to the C-O stretching of the aromatic ester. Finally, a strong absorption in the lower wavenumber region (below 850 cm⁻¹) would confirm the presence of the C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be very simple.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.0 | Singlet | 2H | Ar-H |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | NH ₂ |

| ~ 3.9 | Singlet | 3H | O-CH ₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the plane of symmetry bisecting the C1-C4 axis. Therefore, they will appear as a single peak, a singlet, with an integration of 2H. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing ester and chloro groups.

-

Amine Protons: The two protons of the amino group are typically observed as a broad singlet. The chemical shift can vary depending on solvent and concentration, and the signal may exchange with D₂O.

-

Methyl Protons: The three protons of the methyl ester group are equivalent and will appear as a sharp singlet with an integration of 3H.

¹³C NMR Spectroscopy (Predicted)

The symmetry of the molecule also simplifies the ¹³C NMR spectrum.

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165 | C =O (Ester) |

| ~ 148 | C -NH₂ |

| ~ 132 | C -H |

| ~ 125 | C -COOCH₃ |

| ~ 118 | C -Cl |

| ~ 52 | O-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~165 ppm).

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons.

-

C4 (attached to -NH₂): Shielded by the electron-donating amino group, but deshielded by its position on the ring.

-

C2/C6 (attached to -H): These two carbons are equivalent.

-

C1 (attached to the ester): Its chemical shift is influenced by the ester group.

-

C3/C5 (attached to -Cl): These two carbons are equivalent, and their shift is influenced by the electronegative chlorine atoms.

-

-

Methyl Carbon: The methyl carbon of the ester group will appear furthest upfield (~52 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). For ¹H NMR, integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This creates a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive analysis of Methyl 4-amino-3,5-dichlorobenzoate using MS, IR, and NMR spectroscopy provides a clear and consistent picture of its molecular structure. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms. Infrared spectroscopy identifies the key functional groups—a primary amine and an aromatic ester. Finally, NMR spectroscopy elucidates the precise arrangement of atoms and confirms the molecule's symmetry. Together, these techniques form a robust analytical foundation for researchers and scientists, ensuring the identity and quality of this important chemical intermediate in the rigorous landscape of drug development and scientific discovery.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. In NIST Chemistry WebBook. Retrieved from PubChem, CID 604808. [Link]

-

Chemistry LibreTexts. (2023, November 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Amino-3,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

Sources

solubility of "Methyl 4-amino-3,5-dichlorobenzoate" in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-amino-3,5-dichlorobenzoate in Organic Solvents

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive analysis based on its molecular structure, and a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Profile and Solubility Prediction

To predict the solubility of Methyl 4-amino-3,5-dichlorobenzoate, we must first analyze its molecular structure. The molecule possesses several key functional groups that dictate its interactions with different solvents:

-

Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Amino Group (-NH2): This is a polar group capable of acting as a hydrogen bond donor. This will contribute to its solubility in polar protic solvents.

-

Ester Group (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor. This will enhance solubility in polar solvents.

-

Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule. They also increase the molecular weight and size, which can sometimes hinder solubility.

Based on these features, the general principle of "like dissolves like" suggests that Methyl 4-amino-3,5-dichlorobenzoate will exhibit moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents.[1][2] Aromatic amines are generally more soluble in aromatic solvents.[3]

Table 1: Predicted Solubility of Methyl 4-amino-3,5-dichlorobenzoate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and ester groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Can engage in dipole-dipole interactions with the polar functional groups. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | Favorable interactions between the aromatic rings of the solute and solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Similar polarities can lead to favorable interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar and have limited ability to interact with the polar groups of the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Significant mismatch in polarity between the solute and these non-polar solvents. |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamics. It involves the breaking of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.[1] For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the solute-solute and solvent-solvent bonds.

The polarity of both the solute and the solvent is a key determinant of solubility.[2] Polar molecules, like Methyl 4-amino-3,5-dichlorobenzoate, have distinct regions of positive and negative charge, allowing them to interact favorably with other polar molecules through dipole-dipole interactions and hydrogen bonding. Non-polar molecules primarily interact through weaker London dispersion forces.

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of Methyl 4-amino-3,5-dichlorobenzoate in an organic solvent using the isothermal saturation method. This method is reliable and widely used in research and industrial settings.

Materials and Equipment

-

Methyl 4-amino-3,5-dichlorobenzoate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-amino-3,5-dichlorobenzoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of Methyl 4-amino-3,5-dichlorobenzoate of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of Methyl 4-amino-3,5-dichlorobenzoate in the specific solvent at the experimental temperature.

-

Factors Influencing Solubility

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Safety Precautions

Methyl 4-amino-3,5-dichlorobenzoate is a chemical compound and should be handled with appropriate safety precautions.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It also causes skin and serious eye irritation.[4][5] Always work in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

Conclusion

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Nadia Korovina. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 4-Amino-3,5-Dichlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 [sigmaaldrich.com]

The Strategic Utility of Methyl 4-amino-3,5-dichlorobenzoate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Methyl 4-amino-3,5-dichlorobenzoate, a seemingly unassuming dichlorinated aniline derivative, represents a cornerstone intermediate with significant, yet often under-explored, potential in medicinal chemistry.[1][2][3][4] Its unique electronic and structural features, characterized by an electron-rich aromatic ring substituted with both electron-donating (amino) and electron-withdrawing (chloro, methyl ester) groups, render it a highly adaptable building block for the synthesis of complex, biologically active molecules.[4][5]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core applications of Methyl 4-amino-3,5-dichlorobenzoate. We will move beyond a cursory overview to deliver actionable insights, detailed synthetic strategies, and a robust scientific rationale for its application in the development of next-generation therapeutics, with a particular focus on anti-inflammatory agents and kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The inherent chemical characteristics of Methyl 4-amino-3,5-dichlorobenzoate provide a distinct advantage in medicinal chemistry programs.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [6] |

| Molecular Weight | 220.05 g/mol | [6] |

| CAS Number | 41727-48-4 | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| XLogP3 | 2.9 | [6] |

The two chlorine atoms ortho to the amino group play a crucial role. They sterically hinder the amine, influencing its nucleophilicity and directing reactions to other positions. Furthermore, these halogen substitutions can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. The methyl ester provides a readily modifiable handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Core Application I: A Cornerstone in the Synthesis of Potent Anti-inflammatory Agents - The Case of Piclamilast

One of the most compelling applications of Methyl 4-amino-3,5-dichlorobenzoate is its role as a key precursor in the synthesis of potent anti-inflammatory drugs, most notably the highly effective phosphodiesterase 4 (PDE4) inhibitor, Piclamilast.[7][8]

The Therapeutic Rationale: Targeting PDE4 in Inflammatory Disorders

PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[9] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).[9] This mechanism of action has established PDE4 inhibitors as a valuable therapeutic class for the treatment of inflammatory conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[10]

Piclamilast: A Potent Benzamide Derivative

Piclamilast is a second-generation PDE4 inhibitor renowned for its exceptional potency, with IC₅₀ values in the picomolar range for PDE4B and PDE4D isoforms.[7][9] Its chemical structure, a 3,5-dichlorobenzamide derivative, directly highlights the importance of the Methyl 4-amino-3,5-dichlorobenzoate scaffold.

| Compound | Target | IC₅₀ (nM) |

| Piclamilast | PDE4B | 0.041 |

| Piclamilast | PDE4D | 0.021 |

Data sourced from[7]

Synthetic Pathway from Methyl 4-amino-3,5-dichlorobenzoate to Piclamilast

The synthesis of Piclamilast from Methyl 4-amino-3,5-dichlorobenzoate is a logical and efficient process, primarily involving the formation of an amide bond.

Caption: Proposed synthetic workflow for Piclamilast.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichlorobenzoic acid (Intermediate)

-

Reaction Setup: To a solution of Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl until a precipitate forms.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol: Amide Coupling to form Piclamilast

-

Reaction Setup: In an inert atmosphere, dissolve 4-amino-3,5-dichlorobenzoic acid (1.0 eq), 3-(cyclopentyloxy)-4-methoxyaniline (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Reaction Execution: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford Piclamilast.

Core Application II: A Versatile Scaffold for Kinase Inhibitor Development

The dichlorinated aniline motif present in Methyl 4-amino-3,5-dichlorobenzoate is a privileged scaffold in the design of kinase inhibitors. The chlorine atoms can form crucial halogen bonds with the hinge region of the kinase active site, a common feature of many potent and selective inhibitors.

The Rationale: Targeting Kinases in Oncology and Beyond

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. As such, kinase inhibitors have become a major class of targeted therapeutics.

Application in Epidermal Growth Factor Receptor (EGFR) Inhibitors

Recent studies have demonstrated the synthesis of novel EGFR inhibitors from a structurally related starting material, ethyl 4-amino-3-chlorobenzoate.[11] This provides a strong rationale for the potential of Methyl 4-amino-3,5-dichlorobenzoate in this area. The additional chlorine atom could further enhance binding affinity and selectivity.

The general synthetic strategy involves the conversion of the amino-chlorobenzoate core into various heterocyclic systems known to interact with the ATP-binding site of EGFR.[11]

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichlorobenzohydrazide (Intermediate)

-

Reaction Setup: In a round-bottom flask, suspend Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in ethanol.

-

Reaction Execution: Add an excess of hydrazine hydrate (10.0 eq) and reflux the mixture for 24 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Triturate the resulting solid with water, filter, and dry to obtain 4-amino-3,5-dichlorobenzohydrazide.

This hydrazide intermediate is a versatile precursor for the synthesis of a diverse library of potential kinase inhibitors through various cyclization reactions.

Conclusion and Future Outlook

Methyl 4-amino-3,5-dichlorobenzoate is a strategically valuable and versatile building block in medicinal chemistry. Its utility is demonstrably high in the synthesis of potent anti-inflammatory agents, exemplified by the PDE4 inhibitor Piclamilast. Furthermore, its inherent structural features make it an attractive scaffold for the development of targeted kinase inhibitors.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-defined and adaptable chemical intermediates like Methyl 4-amino-3,5-dichlorobenzoate will be increasingly critical. It is our hope that this technical guide will inspire further exploration and innovative application of this powerful scaffold in the pursuit of new medicines.

References

-

Chem-Impex. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481–511.

- Spina, D. (2008). PDE4 inhibitors: current status. British journal of pharmacology, 155(3), 308–315.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604808, Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

- Barnette, M. S., Christensen, S. B., Essayan, D. M., Grous, M., Prabhakar, U., & Torphy, T. J. (1998). SCH 351591, a potent and selective inhibitor of phosphodiesterase 4. The Journal of pharmacology and experimental therapeutics, 284(2), 420–426.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Abdullah, E. S., Al-Dhfyan, A., & El-Azab, A. S. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2329193.

- El-Sayed, M. A. A., El-Gamal, M. I., El-Gazzar, M. G., Al-Mousawi, S. M., Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future medicinal chemistry.

- Wannamaker, M. W., Black, C. E., Gross, J. L., Goyal, A., Lian, T., & Wei, J. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. The Journal of pharmacology and experimental therapeutics, 321(2), 509–516.

- Al-Ghamdi, A. M. (2013). Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. International journal of medicinal chemistry, 2013, 680692.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311104, PD-180970. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 56961-25-2 Cas No. | 4-Amino-3,5-dichlorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 | FA55027 [biosynth.com]

- 6. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-amino-3,5-dichlorobenzoate: A Comprehensive Technical Guide for the Senior Application Scientist

<Technical Guide

Introduction

Methyl 4-amino-3,5-dichlorobenzoate, with the CAS number 41727-48-4, is a highly functionalized aromatic compound that serves as a critical reactive intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its structure, featuring a methyl ester, an amino group, and two chlorine atoms on a benzene ring, provides a unique combination of reactive sites.[1] The electron-withdrawing nature of the dichloro substituents and the methyl ester, juxtaposed with the electron-donating amino group, creates a nuanced electronic environment that dictates its reactivity.[1] This guide provides an in-depth exploration of the synthesis, key reactive pathways, and applications of this versatile building block, with a focus on its role in the development of pharmaceuticals and other specialty chemicals.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reactive intermediate is paramount for its effective use in synthesis. The key properties of Methyl 4-amino-3,5-dichlorobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 41727-48-4 | [3][4][5] |

| Molecular Formula | C8H7Cl2NO2 | [1][3][5] |

| Molecular Weight | 220.05 g/mol | [3][5][6] |

| Physical Form | Solid | [4] |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 342 °C at 760 mmHg | [5] |

| Flash Point | 79 °C | [3] |

| Purity | Typically ≥97% | [4] |

| IUPAC Name | methyl 4-amino-3,5-dichlorobenzoate | [6] |

| InChI Key | LBEKFAUAYVGHFP-UHFFFAOYSA-N | [4][6] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | [1][3][6] |

Spectroscopic data is essential for the identification and characterization of Methyl 4-amino-3,5-dichlorobenzoate. While detailed spectra are best consulted directly from spectral databases, typical analytical data includes:

-

Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[6]

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups such as the amino (N-H stretching), ester (C=O stretching), and aromatic (C=C stretching) moieties.[6]

Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

The synthesis of Methyl 4-amino-3,5-dichlorobenzoate can be achieved through various routes, often starting from more readily available precursors. One common method involves the esterification of 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-3,5-dichlorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate.

Materials:

-

4-amino-3,5-dichlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,5-dichlorobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol to the flask to serve as both the solvent and the reactant.

-

Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-amino-3,5-dichlorobenzoate.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol in excess drives the equilibrium of the Fischer esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.

-

Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the neutral ester product.

Key Reactive Pathways of Methyl 4-amino-3,5-dichlorobenzoate

The unique arrangement of functional groups in Methyl 4-amino-3,5-dichlorobenzoate allows for a variety of chemical transformations, making it a valuable intermediate. The primary reactive sites are the amino group and the aromatic ring.

N-Acylation and N-Alkylation

The amino group of Methyl 4-amino-3,5-dichlorobenzoate is a nucleophile and can readily undergo acylation or alkylation reactions. These reactions are fundamental in building more complex molecular scaffolds.

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms an amide bond, a key linkage in many pharmaceutical compounds.

Materials:

-

Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq)

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve Methyl 4-amino-3,5-dichlorobenzoate in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (and DMAP, if used) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[7]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]

-

Extract the product with a suitable organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.[7]

-

Purify the crude product by silica gel column chromatography.[7]

Causality Behind Experimental Choices:

-

Base: The base is essential to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

DMAP Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction, particularly with less reactive acylating agents like acid anhydrides.

-

Anhydrous Conditions: Acylating agents are sensitive to moisture and can be hydrolyzed, so anhydrous conditions are necessary to ensure high yields.

Diazotization and Subsequent Reactions

The primary aromatic amino group of Methyl 4-amino-3,5-dichlorobenzoate can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[8] The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.

The Diazotization Process

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry.[8][9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[8]

Materials:

-

Methyl 4-amino-3,5-dichlorobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Distilled water

-

Ice bath

Procedure:

-

Suspend Methyl 4-amino-3,5-dichlorobenzoate in a mixture of concentrated HCl and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[8]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions.[8]

Applications in Pharmaceutical Synthesis

Methyl 4-amino-3,5-dichlorobenzoate is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from the ability to functionalize the amino group and potentially displace the chloro substituents under certain conditions.

Synthesis of Dronedarone Intermediates

Dronedarone is an antiarrhythmic drug, and its synthesis can involve intermediates derived from related aminobenzoate structures. While the exact commercial synthesis routes are proprietary, the chemical principles often involve the formation of amide or sulfonamide linkages. For instance, the amino group of a similar benzofuran core structure is reacted with methanesulfonyl chloride.[10] This highlights the importance of the amino group's reactivity on the aromatic ring in the synthesis of such complex molecules.

Safety and Handling

As a chemical intermediate, Methyl 4-amino-3,5-dichlorobenzoate requires careful handling.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

-

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin and eyes and do not breathe dust.[11]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][11] Store under an inert atmosphere.[4]

Visualizations

Experimental Workflow: N-Acylation

Caption: A generalized workflow for the N-acylation of Methyl 4-amino-3,5-dichlorobenzoate.

Reaction Mechanism: N-Acylation with Acyl Chloride

Caption: The mechanism of N-acylation of an amine with an acyl chloride.

Conclusion

Methyl 4-amino-3,5-dichlorobenzoate is a cornerstone intermediate for synthetic chemists in the pharmaceutical and specialty chemical industries. Its well-defined reactivity, particularly at the amino group, allows for the straightforward introduction of diverse functionalities. A comprehensive understanding of its properties, synthetic routes, and reactive pathways, as detailed in this guide, is essential for leveraging its full potential in the development of novel and complex molecular architectures.

References

-

PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Amino-3,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate (C8H7Cl2NO2). Retrieved from [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

- Google Patents. (2012, March 14). EP2428511A1 - Synthesis of dronedarone and salts thereof.

Sources

- 1. CAS 41727-48-4: methyl 4-amino-3,5-dichlorobenzoate [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 | RBA72748 [biosynth.com]

- 4. Methyl 4-amino-3,5-dichlorobenzoate | 41727-48-4 [sigmaaldrich.com]

- 5. CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate - Synblock [synblock.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-amino-3,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methyl 4-amino-3,5-dichlorobenzoate is a key chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.[1][2][3] Its chemical structure, featuring an aromatic amine and a methyl ester, presents specific stability considerations that are critical for ensuring its purity, efficacy, and safety in research and development applications. This guide provides an in-depth analysis of the stability profile of Methyl 4-amino-3,5-dichlorobenzoate, recommended storage conditions, and robust protocols for its stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 4-amino-3,5-dichlorobenzoate is essential for comprehending its stability.

| Property | Value | Source |

| CAS Number | 41727-48-4 | [4] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [4] |

| Molecular Weight | 220.05 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 79-82 °C | [5] |

| Purity | Typically ≥95-97% | [6] |

Core Stability Profile and Recommended Storage

Methyl 4-amino-3,5-dichlorobenzoate is generally stable under recommended storage conditions.[5] However, its functional groups are susceptible to degradation under specific environmental pressures.

Recommended Storage Conditions:

To maintain the integrity of Methyl 4-amino-3,5-dichlorobenzoate, the following storage conditions are imperative:

-

Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is recommended.

-

Atmosphere: Storage under an inert atmosphere is advised to prevent oxidative degradation.

-

Light: The compound should be kept in a dark place to prevent photodegradation.

-

Container: Use a tightly-closed container to prevent moisture ingress and contamination.[5]

-

Ventilation: Store in a well-ventilated area.[5]

Incompatible Materials and Conditions to Avoid:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to degradation of the amino group.[5]

-

Dust Generation: Avoid creating dust, as this can increase the surface area available for reaction and pose an inhalation hazard.[5]

-

Sources of Ignition: Keep away from open flames and other sources of ignition.[5]

Hazardous Decomposition Products:

Upon decomposition, Methyl 4-amino-3,5-dichlorobenzoate may release toxic fumes, including:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Nitrogen oxides (NOx)[5]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing appropriate formulation strategies.

Caption: Potential degradation pathways for Methyl 4-amino-3,5-dichlorobenzoate.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-amino-3,5-dichlorobenzoic acid and methanol. The rate of hydrolysis is influenced by pH and temperature.

-

Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of N-oxides and other colored degradation products. This process can be accelerated by the presence of oxidizing agents, metal ions, and light.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of polymeric species and discoloration of the material.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of Methyl 4-amino-3,5-dichlorobenzoate and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[7][8]

Preparation of Stock Solution

Prepare a stock solution of Methyl 4-amino-3,5-dichlorobenzoate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

Forced Degradation Studies

Caption: Experimental workflow for forced degradation studies.

4.2.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

4.2.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-